1-(3-Methoxyphenyl)cyclohexanamine 1-(3-Methoxyphenyl)cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 125802-07-5
VCID: VC8424852
InChI: InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3
SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

1-(3-Methoxyphenyl)cyclohexanamine

CAS No.: 125802-07-5

Cat. No.: VC8424852

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)cyclohexanamine - 125802-07-5

Specification

CAS No. 125802-07-5
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 1-(3-methoxyphenyl)cyclohexan-1-amine
Standard InChI InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3
Standard InChI Key HCAWFOVQBDALEZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2(CCCCC2)N
Canonical SMILES COC1=CC=CC(=C1)C2(CCCCC2)N

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Nomenclature

1-(3-Methoxyphenyl)cyclohexanamine is systematically named 1-(3-methoxyphenyl)cyclohexan-1-amine under IUPAC nomenclature. Its structure consists of a cyclohexane ring with an amine group (-NH2_2) and a 3-methoxyphenyl substituent at the same carbon (Figure 1). The methoxy group (-OCH3_3) at the para position of the phenyl ring influences the compound’s electronic properties and reactivity .

Structural Data:

  • SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N

  • InChIKey: HCAWFOVQBDALEZ-UHFFFAOYSA-N

  • Canonical SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N

Physicochemical Properties

The compound’s physicochemical parameters are critical for its handling and application in research:

PropertyValue
Molecular Weight205.30 g/mol
Molecular FormulaC13H19NO\text{C}_{13}\text{H}_{19}\text{NO}
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DMSO, ethanol)
StabilityStable under inert conditions

The lack of reported melting/boiling points suggests limited characterization in open literature, though its stability in o-xylene during synthesis implies moderate thermal resilience .

Synthesis and Preparation

Synthetic Pathways

The primary synthesis route involves a Grignard reaction followed by imine reduction:

  • Step 1: Reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone to form an imine intermediate.

  • Step 2: Reduction of the imine using catalysts like sodium borohydride (NaBH4_4) or palladium-based systems to yield the amine.

Optimization:

  • Catalyst selection (e.g., Pd/C) improves yield and purity.

  • Solvents such as o-xylene and water facilitate phase separation post-reaction .

Research Applications and Biological Relevance

Material Science Applications

The methoxyphenyl moiety’s electron-donating properties could make 1-(3-Methoxyphenyl)cyclohexanamine a candidate for:

  • Coordination chemistry (e.g., ruthenium complexes) .

  • Polymer precursors requiring aromatic amines.

Analytical Characterization

Chromatographic Methods

HPLC-UV and LC-MS/MS are preferred for detecting 1-(3-Methoxyphenyl)cyclohexanamine in biological matrices:

  • HPLC-UV: Linear range of 0.16–5.0 mg/L in blood and urine .

  • GC-MS: Used for structural elucidation via electron ionization patterns .

Spectroscopic Data

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra confirm the cyclohexyl and methoxyphenyl groups .

  • IR: Stretching vibrations for N-H (3300 cm1^{-1}) and C-O (1250 cm1^{-1}).

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